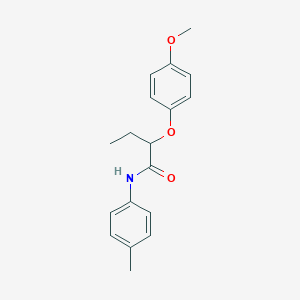![molecular formula C10H22ClNO B4747320 1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B4747320.png)
1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride
Vue d'ensemble
Description
1-[(Cyclohexylmethyl)amino]propan-2-ol hydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 203.73 g/mol. This compound is also known as N-(cyclohexylmethyl)-2-amino-1-propanol hydrochloride or CPCCOEt.
Mécanisme D'action
The mechanism of action of 1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride involves the competitive inhibition of the binding of glutamate to the mGluR1 receptor. This inhibition results in the reduction of the downstream signaling pathways that are activated by the receptor, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-[(Cyclohexylmethyl)amino]propan-2-ol hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to reduce pain and anxiety in animal models, and to have potential therapeutic effects in the treatment of addiction and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride in lab experiments is its high selectivity for the mGluR1 receptor. This compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of mGluR1 in various physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
1-[(Cyclohexylmethyl)amino]propan-2-ol hydrochloride has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some potential future directions for research on this compound include:
1. Investigating its effects on other physiological and pathological processes, such as inflammation, epilepsy, and depression.
2. Developing more potent analogs of this compound that may have improved therapeutic efficacy.
3. Studying the pharmacokinetic properties of this compound to optimize its dosing and administration in preclinical and clinical studies.
4. Investigating the potential use of this compound as a tool for studying the role of mGluR1 in various brain regions and circuits.
In conclusion, 1-[(cyclohexylmethyl)amino]propan-2-ol hydrochloride is a valuable tool for scientific research, particularly in the study of the mGluR1 receptor. While further research is needed to fully understand its potential therapeutic applications, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Applications De Recherche Scientifique
1-[(Cyclohexylmethyl)amino]propan-2-ol hydrochloride is widely used in scientific research. It is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype mGluR1. This compound has been used to study the role of mGluR1 in various physiological and pathological processes, including pain, anxiety, addiction, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(cyclohexylmethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(12)7-11-8-10-5-3-2-4-6-10;/h9-12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBLMTZODUWRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclohexylmethyl)amino]propan-2-OL hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



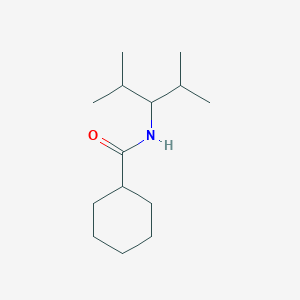
![phenyl(2-pyridinyl)methanone O-[3-(tert-butylamino)-2-hydroxypropyl]oxime succinate (salt)](/img/structure/B4747247.png)
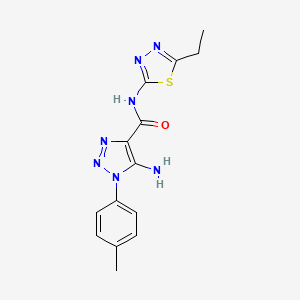
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4747251.png)
![ethyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4747256.png)
![3-cyclopropyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4-propyl-4H-1,2,4-triazole](/img/structure/B4747264.png)
![ethyl {[4-(3-hydroxypropyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4747267.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4747268.png)
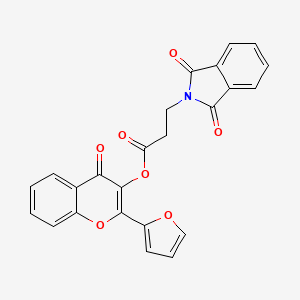
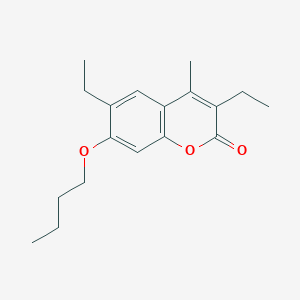
![N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide](/img/structure/B4747284.png)
![1-[3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4747285.png)
![5-fluoro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747296.png)
